2-Fluorocyclohexan-1-amine
Overview
Description
2-Fluorocyclohexan-1-amine is an organic compound with the molecular formula C6H12FN. It is a fluorinated amine derivative of cyclohexane, characterized by the presence of a fluorine atom at the second position and an amine group at the first position on the cyclohexane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the scalable synthetic routes for 2-Fluorocyclohexan-1-amine involves the enantioselective nucleophilic fluorination of racemic trans-N,N-dibenzyl-2-bromocyclohexan-1-amine using cesium fluoride (CsF) under hydrogen bonding phase-transfer catalysis. This method employs a bis-urea organocatalyst and achieves full conversion under high mixing intensities .
Industrial Production Methods: Industrial production methods for primary amines, including this compound, often involve catalytic hydrogenation, zinc or tin in dilute mineral acid, and sodium sulfide in ammonium hydroxide solution .
Chemical Reactions Analysis
Types of Reactions: 2-Fluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile derivatives.
Reduction: The compound can be reduced to form cyclohexylamine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products:
Oxidation: Formation of nitroso, nitro, or nitrile derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
2-Fluorocyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in various chemical processes .
Mechanism of Action
The mechanism of action of 2-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and receptor interactions. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Cyclohexanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chlorocyclohexan-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
2-Bromocyclohexan-1-amine: Contains a bromine atom, which affects its chemical behavior compared to the fluorinated derivative.
Properties
IUPAC Name |
2-fluorocyclohexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZUTWAYBJFSIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1039741-13-3 | |
Record name | 2-Fluorocyclohexanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1039741-13-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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